molecular formula C18H13Br2N5O3 B2537469 N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052555-07-3

N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2537469
CAS No.: 1052555-07-3
M. Wt: 507.142
InChI Key: ZXRGPEPAPCLVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic molecule featuring a fused pyrrolo-triazole core with two 4-bromophenyl substituents and an acetamide side chain.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2N5O3/c19-10-1-5-12(6-2-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-7-3-11(20)4-8-13/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGPEPAPCLVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activity. This article delves into its synthesis, characterization, and biological properties based on available research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the formation of pyrrolo[3,4-d][1,2,3]triazole derivatives. The synthesis typically involves:

  • Formation of Chalcone Derivative : This is achieved through Claisen–Schmidt condensation.
  • Cyclocondensation : The chalcone derivative is then reacted with a suitable amine to form the final product.

Spectroscopic Analysis

Characterization of the compound has been performed using various spectroscopic techniques:

  • NMR Spectroscopy : Reveals the presence of distinct proton environments indicative of the compound's structure.
  • IR Spectroscopy : Identifies functional groups such as C=O (carbonyl) and C–Br (bromine) bonds.

Table 1: Spectroscopic Data Summary

TechniqueObserved Peaks (ppm)Functional Group
1H NMR7.92, 7.75Aromatic protons
13C NMR197.8 (C=O), 168.7Carbonyl
IR3080 (C–H), 1745C=O (ketone)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

Emerging studies suggest potential anticancer properties:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Apoptosis Induction : Mechanistic studies indicate that it may induce apoptosis via mitochondrial pathways.

Table 2: Biological Activity Overview

Activity TypeTest Organism/Cell LineResult
AntimicrobialE. coliInhibition observed
AnticancerMCF-7Cytotoxicity noted
Apoptosis InductionHeLaIncreased apoptosis

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds. The results indicated that derivatives with bromophenyl groups exhibited enhanced activity due to increased lipophilicity which aids in membrane penetration.

Case Study 2: Anticancer Mechanisms

In another study focused on anticancer properties, researchers explored the apoptotic mechanisms induced by the compound in breast cancer cells. The findings suggested that the compound activates caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, spectroscopic, and synthetic features of the target compound and its analogs:

Compound Name Structural Features Key Spectral Data Melting Point Synthesis Method
Target Compound : N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]acetamide Pyrrolo-triazole core, two 4-bromophenyl groups, acetamide linker N/A (insufficient data) N/A Likely involves multi-step cyclization and coupling reactions
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () Benzoxazole-triazole hybrid, bromophenyl and methylphenyl substituents, thione group IR: 1212 cm⁻¹ (C=S); ¹H-NMR: δ 9.51 (triazole NH) N/A Condensation of benzoxazole and triazole precursors
N-(4-Bromophenyl)-2-[4-cyano-5-(3-methoxyphenylamino)pyrazol-1-yl]acetamide () Pyrazole core, 4-bromophenylacetamide, cyano and methoxy groups ¹H-NMR: δ 7.44 (d, J = 8.4 Hz, Ar-H), 4.82 (NCH2) N/A Pyrazole functionalization via nucleophilic substitution
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () Simple acetamide with bromophenyl and difluorophenyl groups Dihedral angle: 66.4° between aromatic rings; N–H⋯O hydrogen bonding 423–425 K EDC-mediated coupling of 4-bromophenylacetic acid and 3,4-difluoroaniline
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole-thiolate, benzyloxy group, pyridine substituent N/A N/A Thiol-ene click chemistry or triazole alkylation

Structural and Functional Analysis

Core Heterocycle Variations

  • Pyrrolo-triazole vs. Benzoxazole-triazole () : The target compound’s pyrrolo-triazole core differs from the benzoxazole-triazole hybrid in . The latter exhibits a thione group (C=S), absent in the target compound, which may influence redox activity and binding affinity .

Substituent Effects

  • Bromophenyl Groups : All compounds feature bromophenyl substituents, which enhance π-π stacking and hydrophobic interactions. However, the target compound’s dual bromophenyl groups may increase steric hindrance compared to simpler analogs like .
  • Acetamide Linker : The acetamide moiety is common across compounds, but its orientation varies. In , the dihedral angle between the acetamide and aromatic rings (40.0°) suggests conformational flexibility, whereas the target compound’s bicyclic core likely restricts rotation .

Spectroscopic Trends

  • IR Spectroscopy : The absence of a C=S stretch (~1212 cm⁻¹) in the target compound distinguishes it from ’s triazole-thione derivative .
  • ¹H-NMR : Pyrazole derivatives () show distinct deshielding of aromatic protons (δ 7.44 ppm), whereas simpler acetamides () exhibit NH signals around δ 6.99–8.24 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.